molecular formula C16H15N3O3 B2602735 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile CAS No. 785707-50-8

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2602735
CAS No.: 785707-50-8
M. Wt: 297.314
InChI Key: XRZKPANOWAGXFJ-UHFFFAOYSA-N
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Description

Structural Characterization of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified by its IUPAC name, which reflects its hierarchical structural components:

  • Parent framework : Benzonitrile (C₆H₄CN), with substituents at the 2- and 5-positions.
  • Substituent at position 2 : A primary amine group (-NH₂) connected via an ethyl chain (-CH₂CH₂-) to a 4-methoxyphenyl group.
  • Substituent at position 5 : A nitro group (-NO₂).

The CAS number 785707-50-8 and PubChem CID 4216757 serve as primary identifiers. Synonyms include this compound and 2-((4-methoxyphenethyl)amino)-5-nitrobenzonitrile.

Table 1: Core Structural Descriptors
Property Value Source
Molecular formula C₁₆H₁₅N₃O₃ PubChem
Molecular weight 297.31 g/mol PubChem
SMILES COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C#N)N+[O-] PubChem
InChIKey XRZKPANOWAGXFJ-UHFFFAOYSA-N PubChem

Molecular Architecture Analysis

Bond Connectivity Patterns

The molecule consists of two interconnected aromatic systems:

  • Benzonitrile core : A benzene ring substituted with a nitrile group (-C≡N) at position 5 and a nitro group (-NO₂) at position 2

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-15-5-2-12(3-6-15)8-9-18-16-7-4-14(19(20)21)10-13(16)11-17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZKPANOWAGXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common synthetic route starts with the nitration of benzonitrile to introduce the nitro group at the 5-position. This is followed by the alkylation of the nitrobenzonitrile with 2-(4-methoxyphenyl)ethylamine under controlled conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
Compound A10MCF-7Apoptosis
Compound B5HeLaCell Cycle Arrest
This compoundTBDTBDTBD

Antimicrobial Research

The compound's structural features may also confer antimicrobial properties. Preliminary assays have indicated that similar structures can inhibit various bacterial strains, although specific data on this compound's efficacy is still being compiled.

Thrombin Inhibition Studies

A study evaluated fluorinated derivatives for their ability to inhibit thrombin, an essential enzyme in the coagulation cascade. Compounds with structural similarities to this compound showed IC50 values ranging from 3.39 to 23.30 nM, indicating strong anticoagulant properties.

Photopharmacology

The compound may serve as a candidate for photopharmacological applications, where light-controlled drug action is desired. This innovative approach allows for targeted therapeutic effects using light activation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly affect potency and selectivity towards specific biological targets.

Case Study 1: Anticancer Screening

In a recent anticancer screening study, modifications at the nitrogen position of related indole derivatives significantly enhanced their anticancer activity against several cell lines. This suggests that exploring similar modifications on this compound could yield valuable insights into its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

A series of experiments are currently underway to assess the antimicrobial efficacy of this compound against various pathogens. Initial findings indicate that structural modifications can enhance its inhibitory effects on bacterial growth.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects: Ethyl Linker vs. Direct Attachment

Compound A: 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile (CAS 85020-89-9)

  • Structure: Lacks the ethyl linker; the 4-methoxyphenyl group is directly attached to the amino group at position 2.
  • Key Differences: Solubility: The ethyl linker in the target compound likely increases hydrophobicity (higher logP) compared to Compound A. Synthetic Accessibility: Compound A is synthesized via direct coupling, whereas the target compound requires multi-step alkylation, as inferred from methods in .

Core Structure Variations: Nitrobenzonitrile Derivatives

Compound B: 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

  • Structure : Replaces the nitro group with chloro and methoxy substituents.
  • Key Differences :
    • Electronic Effects : The nitro group in the target compound is a stronger electron-withdrawing group than chloro or methoxy, altering reactivity in nucleophilic substitution or redox reactions.
    • Biological Activity : Chloro and methoxy groups in Compound B are associated with antimicrobial activity, while nitro groups (as in the target compound) are often linked to kinase inhibition or nitroreductase targeting .

Shared Ethylamino-Methoxyphenyl Moieties

Compound C: 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol (Impurity H(EP), )

  • Structure: Shares the [2-(4-methoxyphenyl)ethyl]amino group but attached to a cyclohexanol core.
  • Key Differences: Polarity: The hydroxyl group in Compound C increases hydrophilicity, contrasting with the nitrile group in the target compound. Pharmacokinetics: Cyclohexanol derivatives often exhibit improved metabolic stability compared to planar aromatic systems .

Functional Group Positioning

Compound D: 4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile ()

  • Structure: Features a Schiff base (imine) linkage and a hydroxy group instead of the ethylamino substituent.
  • Key Differences :
    • Stability : The Schiff base in Compound D is prone to hydrolysis, whereas the target compound’s secondary amine is more stable under physiological conditions.
    • Applications : Schiff bases are often used as chelating agents, while secondary amines are common in drug design for hydrogen-bonding interactions .

Data Table: Structural and Predicted Properties

Compound Name Molecular Weight Key Substituents Predicted logP Potential Activity
Target Compound 311.31 Nitro, nitrile, ethylamino-methoxy 2.8 Kinase inhibition, CNS activity
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile 269.26 Nitro, nitrile, direct methoxy 2.1 Antimicrobial
2-Amino-4-chloro-5-methoxybenzonitrile 197.62 Chloro, methoxy, amino 1.5 Antifungal
Impurity H(EP) 428.53 Cyclohexanol, dual methoxyphenyl 3.5 Metabolic stability

Research Implications

The ethylamino-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to analogs like Compound A or D, making it a candidate for central nervous system (CNS)-targeted therapies. However, its nitro group could pose toxicity risks, necessitating further toxicokinetic studies, as seen in nitroaromatic drug development .

Biological Activity

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile is an organic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential applications based on the latest scientific findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₆H₁₅N₃O₃
  • CAS Number: 785707-50-8
  • IUPAC Name: this compound

The compound features a methoxybenzylamino group and a nitro group attached to a benzene ring, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The nitro group may undergo bioreduction in cellular environments, generating reactive intermediates that interact with DNA and other cellular components, leading to cytotoxic effects.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of Nitro Group: The nitro group can be reduced to form reactive metabolites that bind to cellular macromolecules.
  • Influence of Methoxy Group: The methoxybenzylamino moiety enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound NameStructureBiological Activity
2-Amino-5-ethylpyrimidine derivativesStructureAnticancer
4-Hydroxy-2-quinolonesStructureAntimicrobial

Uniqueness: The combination of functional groups in this compound provides distinct reactivity and biological profiles compared to its analogs.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial activity.
  • Anticancer Research:
    • In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours.

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